Advicor

Description

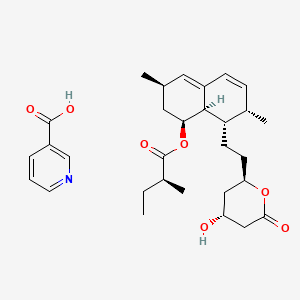

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

365453-26-5 |

|---|---|

Molecular Formula |

C30H41NO7 |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

InChI Key |

YVPOVOVZCOOSBQ-AXHZAXLDSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O |

Other CAS No. |

365453-26-5 |

Synonyms |

Advicor lovastatin-niacin combination |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Interplay of Niacin and Lovastatin in Cholesterol Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic effects of niacin and lovastatin on cholesterol management. By combining two agents with distinct and complementary mechanisms of action, this therapeutic strategy offers a comprehensive approach to lipid regulation, addressing multiple facets of dyslipidemia. This document provides a detailed overview of the quantitative outcomes from key clinical studies, outlines the experimental protocols employed, and visually represents the underlying biochemical pathways and experimental designs.

Quantitative Efficacy of Combination Therapy

The co-administration of niacin and lovastatin has demonstrated significant improvements in the lipid profile beyond what is achievable with either agent as monotherapy. The synergy is particularly evident in the simultaneous reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides, coupled with a substantial increase in high-density lipoprotein cholesterol (HDL-C).

Summary of Clinical Trial Data

The following tables summarize the quantitative data from pivotal clinical trials investigating the efficacy of niacin and lovastatin combination therapy.

Table 1: Efficacy of Niacin ER/Lovastatin Combination Therapy in Patients with Dyslipidemia (Long-Term Trial) [1][2][3]

| Dosage (Niacin ER/Lovastatin) | Duration | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Lipoprotein(a) Reduction | C-Reactive Protein Reduction |

| 500 mg / 10 mg | 1 month | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

| 1000 mg / 20 mg | 1 month | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

| 1500 mg / 30 mg | 1 month | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

| 2000 mg / 40 mg | 16 weeks | 47% | 30% | 41% | 25% | 24% |

| 2000 mg / 40 mg | 52 weeks | 45% | 41% | 42% | 25% | 24% |

Table 2: Dose-Dependent Effects of Niacin ER/Lovastatin on Lipid Parameters [4]

| Treatment Group | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Lipoprotein(a) Reduction |

| Niacin ER (escalating dose) | 4% per 500mg increase | 8% per 500mg increase | Not specified | Not specified |

| Lovastatin (20 mg) | 22% | Not specified | Not specified | Not specified |

| Niacin ER/Lovastatin (1500 mg/20 mg) | 35% | Not specified | Not specified | Not specified |

| Lovastatin (40 mg) | 24% | Not specified | Not specified | Not specified |

| Niacin ER/Lovastatin (2000 mg/40 mg) | 46% | 29% | 38% | 14% |

Table 3: Lipid Parameter Changes in Asian Indian Dyslipidemic Patients with Fixed-Dose Lovastatin and Niacin ER [5][6][7][8]

| Timepoint | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) | Lipoprotein(a) (mg/dL) | apoA1/apoB Ratio |

| Baseline | 233.9 ± 27 | 153.4 ± 22 | 171.1 ± 72 | 45.6 ± 7 | 48.5 ± 26 | 0.96 ± 0.7 |

| Week 4 | 206.3 ± 27 | 127.3 ± 21 | 159.5 ± 75 | 48.9 ± 7 | 40.1 ± 21 | 1.04 ± 0.4 |

| Week 12 | 189.8 ± 31 | 109.2 ± 27 | 149.2 ± 45 | 51.6 ± 9 | 35.4 ± 21 | 1.17 ± 0.5 |

| Week 24 | 174.9 ± 27 | 95.1 ± 23 | 135.2 ± 40 | 53.9 ± 10 | 26.9 ± 19 | 1.45 ± 0.5 |

Mechanisms of Synergistic Action

The enhanced efficacy of the niacin-lovastatin combination stems from their complementary effects on lipoprotein metabolism. Lovastatin, a statin, primarily targets cholesterol synthesis, while niacin influences several pathways involved in lipid transport and metabolism.

Lovastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[9][10][11] This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[9][11] Niacin's mechanisms are more multifaceted. It reduces the mobilization of free fatty acids from adipose tissue, thereby decreasing the substrate available for hepatic triglyceride and VLDL synthesis.[12] This leads to a reduction in the production of VLDL and subsequently LDL.[12] Furthermore, niacin decreases the hepatic removal of apoA-I, the primary apolipoprotein of HDL, leading to increased HDL-C levels.[1][2] Statins may also contribute to a modest increase in apoA-I production.[1][2]

Experimental Protocols

The clinical trials assessing the synergistic effects of niacin and lovastatin have employed rigorous methodologies to ensure the validity of their findings.

Representative Study Design: Multicenter, Randomized, Open-Label Trial

A common design involves a multicenter, randomized, open-label approach to evaluate the efficacy and safety of the combination therapy.

-

Patient Population: Subjects typically include adult men and women with primary hypercholesterolemia or mixed dyslipidemia.[3][13] Key inclusion criteria often involve fasting LDL-C levels above a certain threshold (e.g., ≥130 mg/dL or ≥160 mg/dL) and triglyceride levels within a specified range.[5][13][14] Exclusion criteria commonly include recent cardiovascular events, uncontrolled hypertension, significant renal or hepatic disease, and current use of other lipid-lowering agents.[5]

-

Treatment Protocol: A typical study protocol involves a run-in period of dietary stabilization, followed by randomization to different treatment arms.[5][13][15] For the combination therapy arm, a dose-escalation strategy is often employed, starting with a low dose of both niacin and lovastatin and gradually increasing at fixed intervals (e.g., every 4 weeks) to the target or maximum tolerated dose.[3][4] For instance, a study might start with 500 mg niacin ER/10 mg lovastatin and titrate up to 2000 mg niacin ER/40 mg lovastatin.[3]

-

Lipid Analysis: Blood samples for lipid profiling are typically collected at baseline and at various time points throughout the study (e.g., at each dose escalation and at the end of the treatment period).[5] Standard enzymatic methods are used to determine total cholesterol, triglycerides, and HDL-C. LDL-C is often calculated using the Friedewald equation, provided the triglyceride levels are not excessively high.

Safety and Tolerability

The combination of niacin and lovastatin is generally well-tolerated.[1][2] The most common adverse event associated with this combination is flushing, which is a known side effect of niacin.[1][2][3] The incidence of myopathy and hepatotoxicity, potential concerns with statin and high-dose niacin therapy respectively, has been reported to be low in clinical trials of the combination product.[1][2][3] For instance, in a long-term study, the incidence of hepatotoxicity was 0.5%, and no cases of myopathy were observed.[1][2]

Conclusion

The synergistic combination of niacin and lovastatin provides a potent therapeutic option for the management of complex dyslipidemias. By targeting multiple lipid parameters through distinct and complementary mechanisms, this combination therapy achieves a more comprehensive improvement in the lipid profile than can be obtained with either agent alone. The robust body of clinical evidence supports its efficacy and acceptable safety profile, making it a valuable tool for clinicians treating patients with elevated cholesterol and other lipid abnormalities. Future research may focus on the long-term cardiovascular outcomes of this combination therapy.

References

- 1. Niacin extended-release/lovastatin: combination therapy for lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Long-term safety and efficacy of a once-daily niacin/lovastatin formulation for patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of extended-release niacin with lovastatin for hypercholesterolemia: assessing all reasonable doses with innovative surface graph analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Efficacy and Safety of Fixed Dose Lovastatin and NiacinER Combination in Asian Indian Dyslipidemic Patients: A Multicentric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of efficacy and safety of fixed dose lovastatin and niacin(ER) combination in asian Indian dyslipidemic patients: a multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. niacin and lovastatin (Advicor): Drug Facts, Side Effects and Dosage [medicinenet.com]

- 10. Niacin and lovastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. New Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative effects of lovastatin and niacin in primary hypercholesterolemia. A prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of once-daily, niacin extended-release/lovastatin with standard doses of atorvastatin and simvastatin (the this compound Versus Other Cholesterol-Modulating Agents Trial Evaluation [ADVOCATE]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combination therapy with low-dose lovastatin and niacin is as effective as higher-dose lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Extended-Release Niacin in Advicor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advicor, a fixed-dose combination tablet containing extended-release (ER) niacin and lovastatin, was developed to offer a dual mechanism of action for the management of dyslipidemia. This technical guide provides an in-depth exploration of the pharmacokinetics of the extended-release niacin component of this compound. By delivering a gradual release of niacin, the formulation is designed to mitigate the flushing associated with immediate-release niacin while maintaining its beneficial effects on lipid profiles. This document summarizes key pharmacokinetic parameters, details the metabolic pathways, and outlines the experimental methodologies employed in the characterization of ER niacin in this compound.

Pharmacokinetic Parameters of Extended-Release Niacin in this compound

The pharmacokinetic profile of extended-release niacin when administered as this compound has been characterized in several clinical studies. The extended-release formulation results in a delayed time to maximum concentration and a prolonged absorption phase compared to immediate-release niacin.

Single-Dose Pharmacokinetics

Following the administration of a single dose of two this compound 1000 mg/20 mg tablets under fed conditions, the peak plasma concentration (Cmax) of niacin is achieved at approximately 5 hours.[1] The rate and extent of niacin absorption from this compound are bioequivalent to that of NIASPAN® (niacin extended-release tablets).[2]

| Parameter | Value | Conditions |

| Tmax (h) | ~5 | After two 1000 mg/20 mg tablets, fed state |

| Cmax (mcg/mL) | ~18 | After two 1000 mg/20 mg tablets, fed state |

| Bioavailability | ~72% | Based on urinary excretion data |

Table 1: Single-Dose Pharmacokinetic Parameters of Extended-Release Niacin in this compound

Steady-State Pharmacokinetics

At steady-state, peak niacin concentrations are dose-dependent. For NIASPAN, which is bioequivalent to the niacin component in this compound, once-daily doses of 1000 mg, 1500 mg, and 2000 mg resulted in peak steady-state niacin concentrations of 0.6, 4.9, and 15.5 mcg/mL, respectively.[3] This dose-dependent and highly variable concentration is attributed to extensive and saturable first-pass metabolism.[3]

| Dose (mg) | Peak Steady-State Niacin Concentration (mcg/mL) |

| 1000 | 0.6 |

| 1500 | 4.9 |

| 2000 | 15.5 |

Table 2: Peak Steady-State Niacin Concentrations with Niacin Extended-Release (NIASPAN)[3]

Absorption and Effect of Food

The absorption of niacin from this compound is significantly influenced by the presence of food. Administration with a low-fat or high-fat meal increases the bioavailability of niacin by 22% to 30% compared to dosing under fasting conditions.[1] Therefore, it is recommended that this compound be taken with a low-fat snack at bedtime to enhance absorption and potentially reduce flushing.[4]

Metabolism and Excretion

Niacin undergoes rapid and extensive first-pass metabolism in the liver, which is both dose-rate specific and saturable at therapeutic doses.[4] There are two primary metabolic pathways for niacin:

-

Conjugation Pathway: Niacin is conjugated with glycine to form nicotinuric acid (NUA). NUA is then excreted in the urine, although a small amount may be reversibly metabolized back to niacin.[4]

-

Amidation Pathway: Niacin is converted to nicotinamide adenine dinucleotide (NAD).[4]

The formation of various metabolites is dose-dependent. Following a single dose of this compound, at least 60% of the niacin dose is recovered in the urine as unchanged niacin and its metabolites.[4] The plasma half-life of niacin is short, ranging from 20 to 48 minutes, and is dose-dependent.[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical trials conducted to evaluate the bioavailability, bioequivalence, and metabolic fate of extended-release niacin in this compound. While specific protocols varied between studies, the following represents a typical methodology employed.

Study Design

Most pivotal pharmacokinetic studies were open-label, randomized, single-dose, crossover trials.[5] These studies were designed to compare the pharmacokinetics of this compound with co-administration of separate extended-release niacin (NIASPAN®) and lovastatin tablets, or to assess the effect of food on this compound's bioavailability.

Subject Population

Healthy male and non-pregnant, non-lactating female volunteers were typically enrolled.[6] Subjects underwent a comprehensive health screening to ensure they met the inclusion and exclusion criteria. Key exclusion criteria often included a history of significant cardiovascular, renal, hepatic, or gastrointestinal disease, as well as hypersensitivity to niacin or statins.

Dosing and Administration

In single-dose studies, subjects would receive a single oral dose of this compound (e.g., two 1000 mg/20 mg tablets).[1] For food-effect studies, the drug was administered after an overnight fast or following a standardized high-fat or low-fat meal. A washout period of sufficient duration was implemented between treatment periods in crossover studies.

Blood and Urine Sampling

Serial blood samples were collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).[7] Plasma was separated by centrifugation and stored frozen until analysis. For urinary excretion analysis, urine was collected over specified intervals (e.g., 0-12, 12-24, 24-48, and 48-72 hours).[7]

Analytical Methods

Plasma and urine concentrations of niacin and its major metabolites (e.g., nicotinuric acid, nicotinamide, N-methylnicotinamide, and N-methyl-2-pyridone-5-carboxamide) were determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7][8] These methods are sensitive and specific for the simultaneous quantification of the parent drug and its metabolites.

Conclusion

The extended-release formulation of niacin within this compound provides a distinct pharmacokinetic profile characterized by delayed absorption and a prolonged plasma concentration curve. This profile is instrumental in reducing the incidence of flushing, a common side effect of immediate-release niacin. The absorption of niacin from this compound is enhanced with food, and it undergoes extensive, saturable first-pass metabolism, leading to dose-dependent plasma concentrations. Understanding these pharmacokinetic principles is crucial for the optimal clinical application of this compound in the management of dyslipidemia. The methodologies outlined in this guide provide a framework for the robust clinical evaluation of such combination drug products.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. rxabbvie.com [rxabbvie.com]

- 4. New Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Core Mechanism of HMG-CoA Reductase Inhibition by Lovastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of HMG-CoA reductase inhibition by lovastatin, a foundational member of the statin class of drugs. We will delve into the molecular mechanisms, quantitative efficacy, and the intricate signaling pathways modulated by this key therapeutic agent. This document provides detailed experimental protocols and visual representations of complex biological processes to support research and development in cholesterol metabolism and cardiovascular disease.

Introduction: The Central Role of HMG-CoA Reductase

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic route responsible for the de novo synthesis of cholesterol and various non-sterol isoprenoids.[1] The inhibition of this enzyme is a cornerstone of modern lipid-lowering therapy. Lovastatin, a naturally derived fungal metabolite, was the first HMG-CoA reductase inhibitor to be approved for clinical use, revolutionizing the management of hypercholesterolemia.[2]

Lovastatin is administered as an inactive lactone prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form.[3] This active form is a potent competitive inhibitor of HMG-CoA reductase, effectively reducing endogenous cholesterol synthesis.[4]

Quantitative Efficacy of Lovastatin

The inhibitory potency and clinical efficacy of lovastatin have been extensively quantified. The following tables summarize key quantitative data, providing a clear comparison of its activity in various systems.

Table 1: Inhibitory Potency (IC50) of Lovastatin

| Target/System | IC50 Value | Reference |

| HMG-CoA Reductase (cell-free assay) | 3.4 nM | [4] |

| Rat Liver Cells | 2.3 nM | [5] |

| Human Liver Hepatocellular Carcinoma Cells (HepG2) | 5 nM | [5] |

| Human A549 Cells | 19.8 µM | [6] |

| Neonatal Rat Skeletal Myotubes (Protein Synthesis) | 5.4 µM | [7] |

Table 2: Clinical Efficacy of Lovastatin on Plasma Lipids (EXCEL Study)

| Lovastatin Daily Dose | Mean LDL Cholesterol Reduction | Mean Total Cholesterol Reduction | Mean Triglyceride Reduction | Mean HDL Cholesterol Increase | Reference |

| 20 mg | 24% | 17% | 10% | 6.6% | [8] |

| 40 mg | 32% | 29% | 15% | 7.9% | [8][9] |

| 80 mg | 40% | - | 19% | 9.5% | [8] |

Table 3: Clinical Efficacy of Lovastatin in Primary Prevention (AFCAPS/TexCAPS)

| Parameter | Lovastatin (20-40 mg/day) | Placebo | Reference |

| LDL Cholesterol Reduction | 25% | - | [10] |

| Total Cholesterol Reduction | 18.4% | - | [10] |

| Triglyceride Reduction | 15% | - | [10] |

| HDL Cholesterol Increase | 6% | - | [10] |

| C-Reactive Protein (CRP) Reduction in patients with low LDL and high CRP | 42% (relative risk reduction) | - | [11] |

Key Signaling Pathways Modulated by Lovastatin

The inhibition of HMG-CoA reductase by lovastatin extends beyond cholesterol reduction, impacting various cellular signaling pathways. These "pleiotropic" effects are largely attributed to the depletion of isoprenoid intermediates, which are crucial for the post-translational modification and function of small GTP-binding proteins like Rho and Rac.

Cholesterol Biosynthesis and SREBP-2 Activation

The primary mechanism of lovastatin involves the competitive inhibition of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate. This depletion of intracellular cholesterol triggers a compensatory mechanism involving the activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[12] SREBP-2 is a transcription factor that, upon activation, upregulates the expression of genes involved in cholesterol synthesis and uptake, most notably the LDL receptor (LDLR) gene.[3] This leads to increased clearance of LDL cholesterol from the circulation.

Figure 1. Cholesterol biosynthesis pathway and lovastatin inhibition.

Inhibition of Protein Prenylation and Downstream Effects

The reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), prevents the post-translational lipidation (prenylation) of small GTPases like Rho and Rac.[13][14][15] Prenylation is essential for the proper membrane localization and function of these proteins.[16] Inhibition of Rho and Rac signaling contributes to many of the pleiotropic effects of statins, including improvements in endothelial function and anti-inflammatory effects.[17][18][19][20]

Figure 2. Inhibition of protein prenylation by lovastatin.

Upregulation of Endothelial Nitric Oxide Synthase (eNOS)

Lovastatin has been shown to upregulate the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the vasculature.[21][22][23] This effect is, in part, mediated by the inhibition of Rho GTPase signaling, which can negatively regulate eNOS expression.[24] Increased NO bioavailability contributes to improved endothelial function, vasodilation, and anti-atherosclerotic effects.

Figure 3. Lovastatin-mediated upregulation of eNOS.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research. The following sections provide methodologies for key assays used to evaluate the activity of lovastatin.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[25][26][27]

Materials:

-

HMG-CoA Reductase enzyme (purified or microsomal preparation)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 0.1 M potassium phosphate, 0.2 M KCl, 1 mM EDTA, 10 mM DTT, pH 7.4)

-

Lovastatin (or other inhibitors)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm and 37°C

Procedure:

-

Reagent Preparation: Prepare all solutions in the assay buffer. The final concentrations in the reaction mixture should be optimized, but typical concentrations are 50-200 µM HMG-CoA and 100-200 µM NADPH.

-

Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): Assay buffer, NADPH, and HMG-CoA reductase enzyme.

-

Inhibitor: Assay buffer, NADPH, HMG-CoA reductase enzyme, and lovastatin at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate or cuvettes at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding the HMG-CoA substrate solution to all wells except the blank.

-

Kinetic Measurement: Immediately place the plate or cuvettes in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each condition from the linear portion of the kinetic curve.

-

Determine the specific activity of the enzyme.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Figure 4. Experimental workflow for HMG-CoA reductase activity assay.

Quantification of Cellular Cholesterol by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the accurate quantification of cellular cholesterol. This protocol outlines the general steps involved.

Materials:

-

Cultured cells treated with or without lovastatin

-

Phosphate-buffered saline (PBS)

-

Organic solvents (e.g., hexane, isopropanol, methanol, chloroform)

-

Internal standard (e.g., epicoprostanol or deuterated cholesterol)

-

Saponification reagent (e.g., alcoholic KOH)

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest cells and wash with PBS.

-

Lyse the cells and extract total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Add a known amount of the internal standard at the beginning of the extraction.

-

-

Saponification (to measure total cholesterol):

-

Evaporate the lipid extract to dryness under a stream of nitrogen.

-

Resuspend the lipid film in an alcoholic KOH solution and heat to hydrolyze cholesteryl esters to free cholesterol.

-

-

Extraction of Non-saponifiable Lipids:

-

After saponification, extract the free cholesterol into an organic solvent like hexane.

-

Evaporate the solvent to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate cholesterol from other lipids on the C18 column using an appropriate mobile phase (e.g., acetonitrile/isopropanol mixture).

-

Detect and quantify the cholesterol peak based on the retention time and peak area relative to the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cholesterol.

-

Calculate the concentration of cholesterol in the samples based on the standard curve and normalize to the cell number or protein content.

-

Conclusion

Lovastatin's inhibition of HMG-CoA reductase remains a critical area of study, not only for its profound impact on cholesterol metabolism but also for its diverse pleiotropic effects. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of lovastatin and to develop novel therapeutic strategies targeting the mevalonate pathway. The visualization of the key signaling pathways offers a clear framework for understanding the multifaceted consequences of HMG-CoA reductase inhibition. Continued research in this field is paramount for advancing our understanding and treatment of cardiovascular and other related diseases.

References

- 1. Three-fold effect of lovastatin treatment on low density lipoprotein metabolism in subjects with hyperlipidemia: increase in receptor activity, decrease in apoB production, and decrease in particle affinity for the receptor. Results from a novel triple-tracer approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lovastatin: a new cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acpjournals.org [acpjournals.org]

- 9. medcentral.com [medcentral.com]

- 10. nyp.org [nyp.org]

- 11. tandfonline.com [tandfonline.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Differential inhibitory effects of lovastatin on protein isoprenylation and sterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blocking protein geranylgeranylation is essential for lovastatin-induced apoptosis of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Role of Rho protein in lovastatin-induced breakdown of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rho inhibition by lovastatin affects apoptosis and DSB repair of primary human lung cells in vitro and lung tissue in vivo following fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lovastatin-induced PC-12 cell differentiation is associated with RhoA/RhoA kinase pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Upregulation of endothelial nitric oxide synthase by HMG CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Effects of withdrawal of statins on nitric oxide production in vascular endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. INABIS '98 - Regulation of Endothelial Nitric Oxide Synthase Production by Inhibition of HMG-CoA Reductase [mcmaster.ca]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. benchchem.com [benchchem.com]

- 27. merckmillipore.com [merckmillipore.com]

Advicor Combination Therapy: An In-Depth Technical Guide to Affected Cellular Pathways

Executive Summary: Advicor, a fixed-dose combination of extended-release niacin and lovastatin, presents a multifaceted strategy for the management of dyslipidemia. This technical guide offers a comprehensive analysis of the cellular and molecular pathways influenced by this therapeutic agent, tailored for researchers, scientists, and professionals in drug development. Lovastatin, a member of the statin class, primarily targets the cholesterol biosynthesis pathway through the inhibition of HMG-CoA reductase. Niacin complements this by modulating lipid metabolism via several mechanisms, most notably through the activation of the GPR109A receptor, which results in decreased lipolysis and a reduction in triglyceride synthesis. Furthermore, both constituents of this compound exhibit pleiotropic effects, including the modulation of inflammatory and endothelial function pathways. This document elucidates these molecular mechanisms, presents quantitative clinical data, furnishes detailed experimental protocols for pathway analysis, and provides visualizations of key signaling cascades.

Introduction to this compound Combination Therapy

This compound integrates two lipid-altering agents with distinct and complementary mechanisms of action to provide a more comprehensive approach to treating dyslipidemia.[1]

-

Niacin (Nicotinic Acid): A B-complex vitamin that, at pharmacological doses, beneficially alters a wide spectrum of lipoproteins. It is recognized for its ability to increase high-density lipoprotein (HDL) cholesterol while concurrently decreasing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[2]

-

Lovastatin: A competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the biosynthesis of cholesterol.[3] Its principal therapeutic effect is the reduction of LDL cholesterol.

The synergistic combination of niacin and lovastatin in this compound leads to a more pronounced and comprehensive improvement in the lipid profile than can be achieved with either agent alone.[4]

Cellular Pathways Affected by this compound

The therapeutic efficacy of this compound is a result of its influence on several pivotal cellular pathways integral to lipid metabolism, inflammation, and endothelial homeostasis.

Cholesterol Biosynthesis Pathway (Lovastatin)

The primary mechanism of action of lovastatin is the competitive inhibition of HMG-CoA reductase, a crucial enzyme in the mevalonate pathway, which governs the de novo synthesis of cholesterol within the liver.[3]

Mechanism:

-

Lovastatin, administered as a prodrug, is hydrolyzed in vivo to its active β-hydroxy acid form.

-

This active metabolite is a structural analog of HMG-CoA and competes for the active site of the HMG-CoA reductase enzyme.

-

By inhibiting the conversion of HMG-CoA to mevalonate, lovastatin curtails the intracellular synthesis of cholesterol.

-

The resultant depletion of intracellular cholesterol triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, which enhances the clearance of LDL cholesterol from the systemic circulation.[5]

Diagram: Lovastatin's Inhibition of the Cholesterol Biosynthesis Pathway

Caption: Lovastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.

Niacin-Mediated Lipid Modulation

Niacin exerts its influence on lipid metabolism through a variety of pathways, with the G protein-coupled receptor 109A (GPR109A) playing a significant role in mediating some of its effects.

In adipose tissue, the activation of GPR109A by niacin culminates in a reduction of circulating free fatty acids (FFAs), which serve as precursors for the hepatic synthesis of triglycerides.

Mechanism:

-

Niacin binds to and activates the GPR109A receptor on the surface of adipocytes.[6]

-

GPR109A is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.

-

The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Reduced cAMP levels result in diminished activation of protein kinase A (PKA).

-

PKA is responsible for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides to release FFAs.

-

The decreased activity of HSL leads to a reduction in lipolysis and a consequent decrease in the flux of FFAs to the liver.[7]

Diagram: Niacin's GPR109A Signaling in Adipocytes

Caption: Niacin activates GPR109A in adipocytes to inhibit lipolysis.

Niacin also exerts direct effects on the liver, leading to a reduction in the production of VLDL and its catabolic product, LDL, while simultaneously increasing HDL levels.

Mechanisms:

-

Inhibition of DGAT2: Niacin directly inhibits diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in hepatocytes. This action reduces the assembly and secretion of VLDL particles.

-

Increased ApoB Degradation: The reduction in triglyceride availability promotes the intracellular degradation of apolipoprotein B (ApoB), the primary structural protein of VLDL and LDL.

-

Reduced HDL Catabolism: Niacin decreases the hepatic uptake and catabolism of HDL's primary apolipoprotein, ApoA-I, which contributes to an increase in the plasma concentration of HDL.

Anti-Inflammatory Pathways

Both niacin and lovastatin have demonstrated anti-inflammatory properties that are thought to contribute to their beneficial effects on cardiovascular health.

Niacin has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Mechanism:

-

The activation of GPR109A by niacin can initiate downstream signaling events that interfere with the NF-κB activation cascade.[8]

-

Specifically, niacin has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9]

-

This action prevents the translocation of the active NF-κB p65 subunit into the nucleus.

-

Consequently, the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines and adhesion molecules, is suppressed.[9]

Diagram: Niacin's Inhibition of the NF-κB Pathway

Caption: Niacin inhibits NF-κB signaling, reducing inflammation.

Lovastatin exerts pleiotropic effects on the vasculature that are independent of its cholesterol-lowering properties. A key aspect of this is the modulation of the Rho kinase (ROCK) pathway.

Mechanism:

-

By inhibiting HMG-CoA reductase, lovastatin reduces the synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).

-

GGPP is essential for the post-translational modification (prenylation) and subsequent activation of small GTP-binding proteins, including RhoA.

-

The inhibition of RhoA prenylation prevents its translocation to the cell membrane and the activation of its downstream effector, ROCK.

-

Inhibition of the RhoA/ROCK signaling pathway leads to an increase in the expression and activity of endothelial nitric oxide synthase (eNOS). This results in enhanced production of nitric oxide (NO), which promotes vasodilation and exerts anti-inflammatory and anti-thrombotic effects.[10]

Synergistic Effects of this compound

The combination of niacin and lovastatin in this compound leads to a more potent and comprehensive improvement of the lipid profile than can be achieved with either agent as monotherapy.[4]

-

Complementary LDL Reduction: Lovastatin directly inhibits the synthesis of cholesterol, while niacin reduces the production of VLDL, the precursor to LDL.

-

Enhanced HDL Increase: Niacin is one of the most effective agents for raising HDL levels, and this effect is complemented by the modest HDL-increasing properties of lovastatin.

-

Comprehensive Triglyceride Lowering: Both niacin and, to a lesser extent, lovastatin contribute to the reduction of triglyceride levels.

Quantitative Data on this compound Efficacy

Clinical trials have substantiated the significant lipid-modifying effects of this compound combination therapy.

| Lipid Parameter | This compound (Niacin ER 2000 mg / Lovastatin 40 mg) | Reference |

| LDL Cholesterol | ↓ 45% | [4] |

| Triglycerides | ↓ 42% | [4] |

| HDL Cholesterol | ↑ 41% | [4] |

| Lipoprotein(a) | ↓ 25% | [4] |

| C-Reactive Protein | ↓ 24% | [4] |

Table 1: Percentage Change in Lipid Parameters with this compound Therapy. [4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments employed in the investigation of the cellular pathways affected by this compound.

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMG-CoA reductase and to assess the inhibitory effect of lovastatin.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is observed as a decrease in absorbance at 340 nm.[11]

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Abcam)

-

Purified HMG-CoA reductase enzyme or liver microsomes

-

HMG-CoA substrate

-

NADPH

-

Lovastatin (and its activated dihydroxy acid form)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and lovastatin in the assay buffer as per the kit manufacturer's instructions.

-

Enzyme Preparation: Prepare a solution of HMG-CoA reductase enzyme or liver microsomes in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following components to each well:

-

Assay buffer

-

NADPH solution

-

Lovastatin solution (for inhibitor wells) or a vehicle control

-

Enzyme solution

-

-

Initiate Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution to each well.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes at 37°C.

-

Data Analysis: Calculate the rate of NADPH consumption, which is represented by the decrease in A340 per minute. The activity of HMG-CoA reductase is directly proportional to this rate. For inhibitor studies, calculate the percentage of inhibition by lovastatin relative to the vehicle control.

Diagram: HMG-CoA Reductase Activity Assay Workflow

Caption: Workflow for the HMG-CoA reductase activity assay.

Cholesterol Efflux Assay

Objective: To quantify the capacity of cells (e.g., macrophages) to efflux cholesterol to an extracellular acceptor (e.g., apoA-I) and to evaluate the effect of niacin on this process.

Principle: Cells are labeled with radioactive cholesterol ([³H]-cholesterol). Following an equilibration period, the cells are incubated with a cholesterol acceptor. The amount of radioactivity released into the culture medium is then measured and expressed as a percentage of the total radioactivity incorporated by the cells.[12]

Materials:

-

Macrophage cell line (e.g., J774 or THP-1)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)

-

[³H]-cholesterol

-

Apolipoprotein A-I (apoA-I) or HDL as the cholesterol acceptor

-

Niacin

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Labeling:

-

Plate macrophages in a 24-well plate and allow them to adhere.

-

Label the cells by incubating them in a medium containing [³H]-cholesterol for 24-48 hours.

-

-

Equilibration:

-

Wash the cells to remove any unincorporated [³H]-cholesterol.

-

Incubate the cells in a serum-free medium for 18-24 hours to allow for the equilibration of the radiolabel within the various cellular cholesterol pools.

-

-

Efflux:

-

Incubate the cells with a serum-free medium containing the cholesterol acceptor (e.g., apoA-I) and either niacin or a vehicle control for a period of 4-24 hours.

-

-

Quantification:

-

Collect the medium from each well.

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity (counts per minute, CPM) in an aliquot of both the medium and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux using the following formula: (CPM in medium / (CPM in medium + CPM in cell lysate)) * 100

-

Western Blotting for NF-κB Pathway Proteins

Objective: To determine the effect of niacin on the protein expression levels and phosphorylation status of key components of the NF-κB signaling pathway (e.g., p65, IκBα).

Principle: Proteins from cell lysates are separated based on their molecular weight using SDS-PAGE, transferred to a solid-phase membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

-

Cell line of interest (e.g., endothelial cells, macrophages)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control such as anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with niacin and/or an inflammatory stimulus (e.g., TNF-α).

-

Lyse the cells and collect the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate.

-

-

SDS-PAGE:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

-

-

Detection:

-

After washing, apply the ECL substrate to the membrane and visualize the protein bands using a suitable imaging system.

-

-

Data Analysis:

-

Quantify the intensity of the protein bands and normalize them to the corresponding loading control.

-

Conclusion

The combination therapy of this compound offers a potent therapeutic strategy for the management of complex dyslipidemias by concurrently targeting multiple cellular pathways. Lovastatin effectively curtails cholesterol synthesis, while niacin provides broad-spectrum lipid modulation and exhibits anti-inflammatory effects. The synergistic interplay of these two agents results in significant improvements in the overall lipid profile. A comprehensive understanding of the underlying cellular and molecular mechanisms, as delineated in this guide, is paramount for the continued innovation and development of novel therapeutic interventions for cardiovascular disease.

References

- 1. drugs.com [drugs.com]

- 2. Lovastatin and extended-release niacin combination product: the first drug combination for the management of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. niacin and lovastatin (this compound): Drug Facts, Side Effects and Dosage [medicinenet.com]

- 4. Niacin extended-release/lovastatin: combination therapy for lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Advicor: A Technical Deep Dive into its Discovery and Development

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, development, and eventual withdrawal of Advicor, a combination drug of extended-release niacin and lovastatin. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological mechanisms, pivotal clinical trial data, and the regulatory journey of this once-promising dyslipidemia treatment.

Mechanism of Action: A Dual Approach to Lipid Management

This compound's therapeutic effect stemmed from the distinct yet synergistic actions of its two components: niacin and lovastatin.

Niacin's Multi-faceted Role: Niacin (nicotinic acid or vitamin B3) exerts its lipid-modifying effects through several mechanisms. A key action is the partial inhibition of the release of free fatty acids from adipose tissue.[8] This reduction in free fatty acids leads to decreased hepatic triglyceride synthesis and, consequently, reduced production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[5][6] Furthermore, niacin is understood to increase the activity of lipoprotein lipase, which enhances the clearance of chylomicron triglycerides from the plasma.[8] Niacin also favorably impacts high-density lipoprotein (HDL) cholesterol by decreasing the hepatic removal of apolipoprotein A-I (apoA-I), the primary protein component of HDL, thereby increasing HDL levels.[5][6]

Lovastatin's Targeted Inhibition: Lovastatin belongs to the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase.[3][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[3][9] By inhibiting this enzyme, lovastatin reduces the intracellular pool of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[9]

Clinical Development and Efficacy

The development of this compound was supported by a series of clinical trials designed to evaluate its efficacy and safety in patients with dyslipidemia.

Pivotal Clinical Trial: A 52-Week Open-Label Study

One of the key long-term studies was a 52-week, multicenter, open-label trial involving 814 patients with dyslipidemia. The study employed a dose-escalation design to assess the safety and efficacy of once-daily niacin/lovastatin.

Experimental Protocol:

-

Study Design: 52-week, multicenter, open-label, dose-escalation study.

-

Patient Population: 814 men and women (mean age 59 years) with dyslipidemia.

-

Dosing Regimen:

-

Weeks 1-4: Niacin 500 mg / Lovastatin 10 mg

-

Weeks 5-8: Niacin 1000 mg / Lovastatin 20 mg

-

Weeks 9-12: Niacin 1500 mg / Lovastatin 30 mg

-

Weeks 13-52: Niacin 2000 mg / Lovastatin 40 mg

-

-

Primary Efficacy Endpoints: Mean percentage change from baseline in LDL cholesterol, HDL cholesterol, and triglycerides.

-

Safety Assessments: Monitoring of adverse events, with a focus on flushing, hepatotoxicity, and myopathy.

Quantitative Efficacy Data:

The study demonstrated dose-dependent improvements in all major lipid parameters.

| Lipid Parameter | Dose (Niacin/Lovastatin) | Mean Reduction at Week 16 (%) | Mean Change at Week 52 (%) | p-value (vs. baseline) |

| LDL Cholesterol | 2000 mg / 40 mg | -47 | - | <0.001 |

| Triglycerides | 2000 mg / 40 mg | -41 | - | <0.001 |

| HDL Cholesterol | 2000 mg / 40 mg | +30 | +41 | <0.001 |

| Lipoprotein (a) | 2000 mg / 40 mg | - | -25 | <0.01 |

| C-reactive protein | 2000 mg / 40 mg | - | -24 | <0.01 |

Data adapted from a 52-week multicenter, open-label study.[10]

Safety and Tolerability

The most frequently reported adverse event in clinical trials of this compound was flushing, which led to discontinuation in approximately 10% of patients in the 52-week study.[10] Other common side effects included gastrointestinal upset, pruritus, rash, and headache.[10] More serious but less common were elevations in liver enzymes, with an incidence of >3 times the upper limit of normal observed in 0.5% of patients.[10] Myopathy was not reported in this particular long-term study.[10]

Visualizing the Science Behind this compound

To better illustrate the complex processes involved in this compound's mechanism and development, the following diagrams have been generated using the DOT language.

Conclusion

This compound represented a rational approach to combination therapy for dyslipidemia, leveraging the distinct and complementary mechanisms of niacin and lovastatin. Clinical trials demonstrated its efficacy in improving multiple lipid parameters. However, the ultimate decision by the FDA to withdraw its approval underscores the evolving landscape of cardiovascular risk management and the critical importance of large-scale outcome studies to validate the clinical benefit of lipid-modifying therapies beyond LDL cholesterol reduction. This technical overview serves as a comprehensive resource for understanding the scientific and regulatory history of this compound, offering valuable insights for future drug development endeavors in the field of cardiovascular medicine.

References

- 1. New Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lovastatin - Wikipedia [en.wikipedia.org]

- 4. Drug Approval Package: this compound (Niacin Extended-Release & Lovastatin) NDA #21-249 [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lovastatin and extended-release niacin combination product: the first drug combination for the management of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Long-term safety and efficacy of a once-daily niacin/lovastatin formulation for patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Advicor on Apolipoprotein B (ApoB) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advicor, a combination therapy of extended-release niacin and lovastatin, has demonstrated significant efficacy in modulating atherogenic lipid profiles. A primary target of this combination therapy is the reduction of apolipoprotein B (ApoB), a key structural component of all atherogenic lipoproteins. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects on ApoB levels, supported by quantitative data from clinical studies and detailed experimental methodologies. The synergistic action of niacin and lovastatin, which involves both decreased production and increased clearance of ApoB-containing lipoproteins, will be elucidated through signaling pathway diagrams and a summary of clinical trial outcomes.

Introduction

Elevated levels of apolipoprotein B (ApoB) are a well-established risk factor for the development of atherosclerosis and subsequent cardiovascular events.[1][2][3] Each very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) particle contains a single molecule of ApoB-100.[1] Therefore, plasma ApoB concentration directly reflects the number of circulating atherogenic lipoprotein particles. This compound, a fixed-dose combination of extended-release niacin and lovastatin, is designed to comprehensively manage dyslipidemia by targeting multiple lipid parameters, including a significant reduction in ApoB levels.[4][5] This document will explore the individual and combined effects of niacin and lovastatin on ApoB metabolism.

Mechanism of Action

This compound's effect on ApoB levels is a result of the complementary mechanisms of its two components: extended-release niacin and lovastatin.[6]

Niacin

Niacin (nicotinic acid) primarily acts by decreasing the hepatic production of ApoB-containing lipoproteins.[6] The proposed mechanisms include:

-

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Niacin non-competitively inhibits DGAT2, a key enzyme in hepatic triglyceride synthesis.[7][8][9] This reduction in triglyceride availability leads to accelerated intracellular degradation of ApoB and decreased secretion of VLDL particles.[8][9][10][11]

-

Reduced Free Fatty Acid (FFA) Mobilization: While historically considered a primary mechanism, the inhibition of FFA release from adipose tissue is now thought to play a minor role in niacin's lipid-lowering effects.[8]

-

Decreased VLDL and LDL Synthesis: By limiting the availability of triglycerides, niacin decreases the rate of hepatic synthesis of VLDL and consequently LDL.[1]

Lovastatin

Lovastatin, an HMG-CoA reductase inhibitor, primarily lowers ApoB by increasing the clearance of ApoB-containing lipoproteins from the circulation.[6] Its mechanism involves:

-

Inhibition of HMG-CoA Reductase: Lovastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[]

-

Upregulation of LDL Receptors: The reduction in intracellular cholesterol synthesis leads to an upregulation of LDL receptors on the surface of hepatocytes.[13]

-

Enhanced ApoB Clearance: Increased LDL receptor activity results in a higher fractional catabolic rate (FCR) of LDL and other ApoB-containing particles, leading to their removal from the bloodstream.[13][14]

-

Reduced Production of ApoB-containing Lipoproteins: Some studies suggest that in certain patient populations, such as those with combined hyperlipidemia, lovastatin may also reduce the production rate of ApoB-containing lipoproteins.[15][16][17]

The following diagram illustrates the synergistic mechanisms of niacin and lovastatin in reducing ApoB levels.

Quantitative Effects on Apolipoprotein B

Clinical studies have consistently demonstrated the robust effect of this compound on reducing ApoB levels. The following tables summarize the quantitative data from key clinical trials.

| Study | Treatment Group | Dosage | Baseline ApoB (mg/dL) | Change in ApoB (%) | Reference |

| This compound vs. Other Cholesterol-modulating Agents Trial Evaluation | Niacin ER/Lovastatin | Not Specified | Not Specified | Greater reduction than atorvastatin and simvastatin monotherapies | [18] |

| Long-term Trial | Niacin ER/Lovastatin | 2000 mg / 40 mg | Not Specified | Not Specified, but significant reductions in LDL-C and TG | [6] |

| Niacin Meta-Analysis | Niacin | 500-3000 mg/day | Not Specified | -24.37 mg/dL (WMD) | [19] |

| Lovastatin in Mixed Hyperlipidemia | Lovastatin | Not Specified | Not Specified | -29% | [13] |

| Lovastatin in Combined Hyperlipidemia | Lovastatin | Not Specified | 1328 µg/mL | -40% (to 797 µg/mL) | [15] |

| Niacin/Simvastatin Combination | Simvastatin 20mg/Niacin-ER 2G | 20 mg / 2000 mg | Not Specified | -36.6% | [20] |

WMD: Weighted Mean Difference

Experimental Protocols

The assessment of this compound's effect on ApoB levels involves standardized and validated laboratory procedures. Below are detailed methodologies for key experiments cited in the literature.

Lipoprotein and Apolipoprotein Quantification

-

Objective: To measure the concentration of ApoB in plasma or serum.

-

Methodology:

-

Sample Collection: Blood samples are collected from subjects after a 12-hour fast. Plasma or serum is separated by centrifugation.

-

ApoB Measurement: Plasma ApoB concentrations are typically determined by immunoturbidimetric or immunonephelometric assays. These methods utilize specific antibodies against human ApoB. The turbidity or light scattering caused by the antigen-antibody reaction is proportional to the ApoB concentration.

-

Standardization: Assays are calibrated against reference materials from the World Health Organization/International Federation of Clinical Chemistry and Laboratory Medicine.

-

-

Instrumentation: Automated clinical chemistry analyzers are commonly used for these assays.

Apolipoprotein B Kinetics

-

Objective: To determine the production rate (PR) and fractional catabolic rate (FCR) of ApoB-containing lipoproteins.

-

Methodology:

-

Stable Isotope Labeling: A stable isotope-labeled amino acid, such as [2H3]leucine or [13C]leucine, is administered intravenously as a bolus or constant infusion.

-

Lipoprotein Isolation: At timed intervals following isotope administration, blood samples are collected. VLDL, IDL, and LDL fractions are isolated from plasma by sequential ultracentrifugation.

-

ApoB Isolation and Analysis: ApoB is isolated from each lipoprotein fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein bands are excised and hydrolyzed.

-

Mass Spectrometry: The isotopic enrichment of the labeled amino acid in ApoB is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Compartmental Modeling: The kinetic parameters (PR and FCR) are calculated by fitting the isotopic enrichment data to a multicompartmental model of lipoprotein metabolism.

-

The following diagram outlines the general workflow for an ApoB kinetic study.

Conclusion

This compound, through the complementary actions of extended-release niacin and lovastatin, provides a potent therapeutic option for the reduction of apolipoprotein B. Niacin primarily curtails the hepatic production of ApoB-containing lipoproteins by inhibiting triglyceride synthesis, while lovastatin enhances their clearance from the circulation via upregulation of LDL receptors. This dual mechanism leads to a significant decrease in the number of atherogenic particles, a key goal in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease. The quantitative data from clinical trials and the detailed methodologies presented in this guide underscore the robust and well-characterized effects of this compound on ApoB metabolism.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Articles [globalrx.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Niacin extended-release/lovastatin: combination therapy for lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipid.org [lipid.org]

- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Apolipoprotein B and Cardiovascular Disease: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of lovastatin therapy on metabolism of low density lipoproteins in mixed hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Lovastatin therapy reduces low density lipoprotein apoB levels in subjects with combined hyperlipidemia by reducing the production of apoB-containing lipoproteins: implications for the pathophysiology of apoB production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Lovastatin therapy in familial dysbetalipoproteinemia: effects on kinetics of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Once-daily niacin extended release/lovastatin combination tablet has more favorable effects on lipoprotein particle size and subclass distribution than atorvastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of niacin on apo A1 and B levels: a systematic review and meta-analysis of randomised controlled trials | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. Atheroprotective lipoprotein effects of a niacin-simvastatin combination compared to low- and high-dose simvastatin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Web of Niacin's Molecular Targets in Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Niacin (nicotinic acid or vitamin B3), a long-standing therapeutic agent for dyslipidemia, exerts profound effects on adipose tissue metabolism and inflammation. Its molecular interactions within adipocytes are complex, involving a network of receptors, signaling cascades, and downstream effectors that modulate lipolysis, adipokine secretion, and inflammatory responses. This technical guide provides an in-depth exploration of the core molecular targets of niacin in adipose tissue, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Molecular Mechanisms of Niacin in Adipocytes

Niacin's primary mode of action in adipose tissue is initiated by its binding to the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3][4][5] Activation of GPR109A by niacin triggers a cascade of intracellular events that culminate in the potent inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[6][7][8] This anti-lipolytic effect is central to niacin's ability to lower circulating FFA levels, thereby reducing the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[7][9]

Beyond its impact on lipid metabolism, niacin also modulates inflammatory signaling within adipose tissue.[1][10][11] This includes the regulation of adipokine secretion, such as increasing the release of the anti-inflammatory adiponectin, and suppressing the expression of pro-inflammatory cytokines.[2][6][10] These pleiotropic effects underscore the multifaceted role of niacin in metabolic and inflammatory diseases.

Quantitative Effects of Niacin on Adipose Tissue

The following tables summarize key quantitative data from various studies, illustrating the impact of niacin on different molecular and physiological parameters in adipose tissue.

| Parameter | Species/Model | Niacin Treatment | Key Findings | Reference |

| Serum Adiponectin | High-fat diet-fed mice | 5 weeks | 21% increase in serum adiponectin.[10] | [10] |

| High-fat diet-fed mice | 5 weeks | 124% increase in adiponectin gene expression in epididymal adipose tissue.[10] | [10] | |

| Rats | Acute (30 mg/kg) | Significant increase in serum adiponectin within 10 minutes.[3] | [3] | |

| Lipolysis (Glycerol/NEFA Release) | Primary rat adipocytes | 24 hours (1-300 µM) | Dose-dependent decrease in glycerol release (lipolysis), with maximal effect between 5-10 µM.[2] | [2] |

| Wild-type mice | Acute | Decrease in serum non-esterified fatty acids (NEFAs) within 10 minutes.[3] | [3] | |

| Gene Expression in Adipose Tissue | APOE*3-Leiden.CETP mice | 15 weeks | - Insulin Receptor (Insr): 45% decrease- Insulin Receptor Substrate-1 (Irs1): 97% decrease- Phosphodiesterase 3B (Pde3b): 53% decrease- Hormone-Sensitive Lipase (Hsl): 62% decrease- β1-adrenoceptor (Adrb1): 68% decrease- β2-adrenoceptor (Adrb2): 74% decrease- β3-adrenoceptor (Adrb3): 88% decrease | [7][12] |

| Inflammatory Markers | High-fat diet-fed mice | 5 weeks | Attenuated HFD-induced increases in MCP-1 and IL-1β gene expression.[1][10] | [1][10] |

| 3T3-L1 adipocytes | - | Reduced TNF-α-induced increases in MCP-1, fractalkine, and RANTES gene expression.[10][13] | [10][13] |

Signaling Pathways of Niacin in Adipose Tissue

The molecular actions of niacin in adipocytes are primarily mediated through two interconnected signaling pathways: the anti-lipolytic pathway and the anti-inflammatory pathway.

Anti-Lipolytic Signaling Pathway

Niacin's binding to the GPR109A receptor on adipocytes initiates a signaling cascade that leads to the inhibition of lipolysis.[5][7] This is a critical mechanism for reducing the flux of free fatty acids to the liver.

Caption: Niacin's anti-lipolytic signaling cascade in adipocytes.

Anti-Inflammatory Signaling Pathway

Niacin also exerts anti-inflammatory effects in adipose tissue, partly through the GPR109A-dependent increase in adiponectin secretion and the suppression of pro-inflammatory signaling pathways like NF-κB.

Caption: Niacin's anti-inflammatory signaling in adipocytes.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the molecular targets of niacin in adipose tissue.

Ex Vivo Lipolysis Assay from Murine Adipose Tissue

This protocol is adapted from methodologies described for assessing lipolytic activity in isolated adipose tissue explants.[14][15][16]

Objective: To measure basal and stimulated lipolysis by quantifying glycerol and free fatty acid release from adipose tissue explants.

Materials:

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA) and 5 mM glucose.

-

Isoproterenol (a non-selective β-adrenergic agonist) solution (10 mM stock in water).

-

Adipose tissue (e.g., epididymal or subcutaneous) from mice.

-

24-well culture plates.

-

Glycerol and Free Fatty Acid quantification kits.

-

Shaking water bath or incubator at 37°C.

Procedure:

-

Tissue Preparation: Euthanize mice and dissect adipose tissue depots of interest in a sterile environment. Place tissue in pre-warmed KRBH buffer.

-

Explant Preparation: Mince the adipose tissue into small fragments (explants) of approximately 10-20 mg.

-

Incubation:

-

Place one explant per well in a 24-well plate containing 1 mL of KRBH buffer with 2% BSA.

-

For basal lipolysis, add vehicle (water).

-

For stimulated lipolysis, add isoproterenol to a final concentration of 10 µM.

-

To test the effect of niacin, pre-incubate explants with desired concentrations of niacin for 30 minutes before adding isoproterenol.

-

-

Incubation: Incubate the plate at 37°C with gentle shaking for 1-2 hours.

-

Sample Collection: At the end of the incubation period, carefully collect the incubation medium from each well.

-

Quantification:

-

Measure the concentration of glycerol in the collected medium using a commercially available colorimetric or fluorometric glycerol assay kit.

-

Measure the concentration of free fatty acids using a commercially available NEFA kit.

-

-

Data Normalization: Normalize the amount of glycerol and FFAs released to the weight of the adipose tissue explant.

Quantification of Gene Expression by Real-Time PCR (qPCR)

This protocol is a standard method for measuring changes in mRNA levels of target genes in adipose tissue.[7][12]

Objective: To quantify the relative expression of genes such as GPR109A, HSL, PDE3B, Adiponectin, MCP-1, and IL-1β.

Materials:

-

Adipose tissue samples.

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

Reverse transcription kit for cDNA synthesis.

-

qPCR instrument.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers specific for target and reference genes (e.g., β-actin, GAPDH).

Procedure:

-

RNA Extraction: Homogenize frozen adipose tissue samples (~50-100 mg) and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

-

Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

-

Run reactions in triplicate for each sample and gene.

-

-

qPCR Program: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct value of the target gene to the Ct value of a stable reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treatment group to the control group.

-

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect and quantify the levels of specific proteins and their phosphorylation status.[17]

Objective: To measure the protein expression of GPR109A, HSL, perilipin, and the phosphorylation status of HSL and perilipin.

Materials:

-

Adipose tissue samples.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target proteins (e.g., anti-HSL, anti-phospho-HSL, anti-perilipin, anti-phospho-perilipin, anti-GPR109A).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction: Homogenize frozen adipose tissue samples in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

Concluding Remarks

The molecular targets of niacin in adipose tissue are well-defined, with the GPR109A receptor playing a pivotal role in initiating its anti-lipolytic and anti-inflammatory effects. The subsequent modulation of the cAMP-PKA signaling pathway and NF-κB activity highlights the intricate control niacin exerts over adipocyte function. However, long-term niacin treatment can lead to adaptive changes, such as the downregulation of PDE3B, which may contribute to insulin resistance.[7][18][19][20] A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development of niacin-based therapies and novel drugs targeting these pathways for the management of metabolic and inflammatory disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Prolonged niacin treatment leads to increased adipose tissue PUFA synthesis and anti-inflammatory lipid and oxylipin plasma profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. diabetesjournals.org [diabetesjournals.org]